Grifolin is predominantly isolated from the fruiting bodies of the Grifola frondosa, commonly known as the maitake mushroom. This mushroom has been used in traditional medicine for its health benefits. The compound can also be synthesized in laboratories, allowing for more controlled studies and applications.
Grifolin belongs to the class of compounds known as resorcinols, which are characterized by their phenolic structure. It is categorized under natural products due to its origin from biological sources and is recognized for its potential therapeutic applications.
The synthesis of grifolin can be achieved through various chemical pathways. One notable method involves the reaction of orcinol with farnesol, resulting in the formation of grifolin. This synthetic route allows for the production of grifolin in a laboratory setting, facilitating research into its properties and applications.
A detailed synthesis pathway includes:
This method emphasizes the importance of controlling reaction conditions such as temperature and pH to optimize yield and purity.
Grifolin features a complex molecular structure characterized by:
The molecular formula for grifolin is C₁₅H₂₄O₂, and it has a molecular weight of approximately 236.35 g/mol. Its structural representation highlights the arrangement of carbon, hydrogen, and oxygen atoms, which is critical for understanding its reactivity and interactions.
Grifolin undergoes various chemical reactions that can alter its structure and functionality. Key reactions include:
In laboratory studies, grifolin's stability under different pH conditions has been assessed. For example, it exhibits degradation in acidic environments but remains stable under neutral conditions (pH 7.4), indicating that careful formulation is necessary for therapeutic applications.
Grifolin exerts its effects through multiple pathways:
In vitro studies demonstrate that treatment with grifolin leads to significant changes in protein expression related to cell cycle progression and apoptosis markers (e.g., cleaved-caspase-3). Concentrations as low as 10 µM have been effective in inducing these changes.
Relevant analyses have confirmed these properties through various spectroscopic techniques (e.g., nuclear magnetic resonance spectroscopy).
Grifolin has several promising applications in scientific research:
Grifolin (C₂₂H₃₂O₂, MW: 328.49 g/mol) possesses a distinct sesquiterpenoid architecture featuring a 5-methylresorcinol moiety connected to a farnesyl side chain via a hydrophobic linkage. Its IUPAC designation is 5-methyl-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl]benzene-1,3-diol, highlighting the conjugated diene system and phenolic hydroxyl groups essential for its bioactivity [3] [8]. The compound crystallizes as a solid with a melting point of 41°C and demonstrates extremely limited aqueous solubility (0.0017 mg/L at 25°C), necessitating organic solvents like DMSO or ethanol for experimental and potential therapeutic applications [8] [9].
Table 2: Physicochemical Properties of Grifolin
Property | Value | Significance |
---|---|---|
Molecular Weight | 328.49 g/mol | Determines bioavailability and membrane permeability |
Melting Point | 41°C (106°F; 314 K) | Indicates purity and stability under storage |
Water Solubility | 0.0017 mg/L @ 25°C | Explains formulation challenges |
LogP (Predicted) | 6.69 - 6.93 | Reflects high lipophilicity |
Hydrogen Bond Donors | 2 (phenolic OH groups) | Enables binding to biological targets |
Rotatable Bonds | 8 | Influences conformational flexibility |
Structurally, the resorcinol core enables hydrogen bonding with target proteins, while the extended farnesyl chain facilitates hydrophobic interactions within enzyme binding pockets. Molecular docking studies reveal grifolin binds the ATP pocket of ERK2 kinase via hydrogen bonds with Ile-29 backbone atoms and hydrophobic interactions with Val-37 and Leu-154 residues [5]. This precise molecular recognition underpins its ability to inhibit ERK1/2 kinase activity, confirmed through affinity chromatography and fluorescence quenching assays [5]. The compound's stereochemistry features E-configurations at C2-C3 and C6-C7 within the farnesyl chain, critical for maintaining bioactive conformation [8].
The timeline of grifolin research began with its initial isolation from Albatrellus confluens in the mid-20th century, though comprehensive pharmacological characterization lagged behind its structural identification. The seminal 2005 study marked a turning point when researchers first reported grifolin's potent antitumor activity across seven human cancer cell lines (CNE1, HeLa, MCF7, SW480, K562, Raji, B95-8) with IC₅₀ values ranging from 18-34 μM [1] [7]. This landmark investigation established grifolin as a novel apoptosis inducer operating through mitochondrial cytochrome c release, caspase activation (caspase-8, -9, -3), and modulation of Bcl-2 family proteins (downregulation of Bcl-2, upregulation of Bax) [7].
Table 3: Key Milestones in Grifolin Research
Year | Discovery Milestone | Significance |
---|---|---|
2005 | First report of apoptosis induction in tumor cell lines | Established foundational anticancer activity |
2007 | Identification of G1-phase cell cycle arrest via ERK1/2 | Revealed additional antiproliferative mechanism |
2011 | Upregulation of DAPK1 via p53 in nasopharyngeal carcinoma | Identified epigenetic modulation capability |
2015 | Direct binding to ERK1/2 kinases confirmed | Elucidated precise molecular target |
2016 | Inhibition of tumor adhesion/migration via PGC1α axis | Demonstrated antimetastatic potential |
Subsequent research elucidated additional mechanisms, including cell cycle arrest in G1 phase through ERK1/2 pathway inhibition, evidenced by reduced cyclin D1, cyclin E, CDK4 expression, and enhanced p19INK4D levels in nasopharyngeal carcinoma cells [10]. The period 2015-2016 brought transformative discoveries: grifolin was shown to directly bind ERK1/2 kinases through affinity chromatography and molecular modeling [5], and independently, research demonstrated its capacity to inhibit tumor metastasis by targeting the PGC1α-Fra-1/LSF-MMP2/CD44 axis [4]. These findings cemented grifolin's status as a multi-targeted anticancer agent worthy of continued investigation.
Grifolin occurs in phylogenetically diverse species across multiple continents, predominantly within the Basidiomycota fungi and specific medicinal plants. Among mushrooms, Albatrellus species represent the richest sources: A. confluens (original isolation source), A. ovinus, A. flettii, A. caeruleoporus, A. dispansus, and Jahnoporus hirtus [2] [9]. Terrestrial plants producing grifolin include Peperomia galioides (throughout Callejón de Huaylas and Yungas regions), Rhododendron dauricum (Da-Hi-Shan County, Liaoning Province; Central Siberia; Baikal region), Solanum lycopersicum (Mexican variants), and the endemic Indian species Kayea assamica [2].
The compound's concentration varies significantly based on ecological and developmental factors: geographic location, plant part utilized (stems > leaves > flowers in P. galioides), seasonal timing (spring collections optimal for K. assamica), and environmental stressors influence production [2]. Within fungal systems, grifolin functions as a defensive metabolite against microbial competitors, explaining its potent antibacterial and antifungal activities observed against Bacillus cereus, Enterococcus faecalis, and plant pathogens like Erysiphe graminis [9]. This ecological role as a chemical defense compound correlates with its bioactivity against mammalian tumor systems, exemplifying the therapeutic potential of evolutionary optimized natural products.
Table 4: Primary Natural Sources of Grifolin
Organism | Type | Region/Origin | Plant Part/Notes |
---|---|---|---|
Albatrellus confluens | Mushroom | Temperate forests (North America, Eurasia) | Fruiting bodies (fresh) |
Albatrellus ovinus | Mushroom | Coniferous forests (Northern Hemisphere) | Fruiting bodies |
Peperomia galioides | Plant | Callejón de Huaylas, Peru; Unduavi, Yungas | Stems, leaves, aerial parts |
Rhododendron dauricum | Plant | Da-Hi-Shan County, China; Siberia; Baikal | Leaves, twigs |
Solanum lycopersicum | Plant | Mexico (specific cultivars) | Fruit exudates |
Kayea assamica | Plant | Podumoni, Lakhimpur district, Assam, India | Leaves (spring collection) |
The biosynthetic pathway involves prenylation of the resorcinol core with farnesyl diphosphate, likely catalyzed by membrane-associated prenyltransferases in both fungal and plant species. Fungal producers generally yield higher quantities, suggesting more efficient enzymatic machinery for sesquiterpenoid-phenol conjugation [2] [9]. This cross-kingdom occurrence underscores grifolin's ecological significance and provides multiple sourcing options for ongoing pharmacological exploration.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: